Pyrido[1,2-a]benzimidazol-8-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
pyrido[1,2-a]benzimidazol-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGAHBMNSQAQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562174 | |
| Record name | Pyrido[1,2-a]benzimidazol-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130595-01-6 | |
| Record name | Pyrido[1,2-a]benzimidazol-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
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Cyclization : SnCl₂-mediated reduction of 1a–b in isopropyl alcohol/HCl at 40°C yields 7-trifluoromethyl- (2a) or 7-nitropyrido[1,2-a]benzimidazole (2b) with >90% efficiency.
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Nitro Reduction : Subsequent treatment of 2b with TiCl₃ in HCl/isopropyl alcohol selectively reduces the nitro group to an amine, affording pyrido[1,2-a]benzimidazol-8-amine (2c) in 95% yield.
Table 1: Optimization of Reductive Cyclization and Nitro Reduction
| Substrate | Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1a | SnCl₂ | 40°C, 0.1 h | 2a | 98 |
| 1b | SnCl₂ | 40°C, 0.1 h | 2b | 94 |
| 2b | TiCl₃ | 60°C, 0.1 h | 2c | 95 |
Mechanistic Insight : The reaction proceeds via a four-electron reduction pathway, where SnCl₂ facilitates intramolecular cyclization by generating a radical anion intermediate, followed by TiCl₃-mediated nitro-to-amine conversion.
Transition-Metal-Catalyzed C–H Activation and Cyclization
Copper and iron catalysts enable direct intramolecular C–H amination of N-aryl-2-aminopyridines , bypassing pre-functionalized substrates. This method is highly modular, accommodating diverse substituents on both pyridine and aryl rings.
Representative Protocol:
Table 2: Impact of Substituents on Catalytic Cyclization Efficiency
| R₁ (Pyridine) | R₂ (Aryl) | Yield (%) |
|---|---|---|
| H | Cl | 88 |
| NO₂ | OMe | 72 |
| CF₃ | H | 81 |
Limitations : Electron-withdrawing groups (e.g., NO₂) on the pyridine ring reduce reactivity due to decreased nucleophilicity.
Photo-Stimulated SRN1 Reactions
UV light promotes intramolecular radical nucleophilic substitution (SRN1) in 2-(2-halophenylamino)pyridines , offering a metal-free route to this compound.
Reaction Design:
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Substrate : 2-(2-iodophenylamino)pyridine
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Base : KOtBu (2 eq)
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Conditions : Liquid NH₃, UV irradiation (254 nm), 3 h
Advantages :
-
Tolerates aryl chlorides/bromides.
-
Operates at ambient temperature.
Solvent-Free and Green Chemistry Approaches
Environmentally benign methods prioritize atom economy and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Pyrido[1,2-a]benzimidazol-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups; reactions are carried out in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido[1,2-a]benzimidazol-8-amines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pyrido[1,2-a]benzimidazol-8-amine and its derivatives exhibit a wide range of biological activities, making them valuable in drug development. Some notable applications include:
- Anticancer Activity : Numerous studies have demonstrated the antiproliferative effects of pyrido[1,2-a]benzimidazole derivatives against various cancer cell lines. For instance, newly synthesized pentacyclic benzimidazole derivatives were shown to exhibit significant antiproliferative activity, indicating their potential as antitumor agents .
- Antimalarial and Antiviral Properties : Compounds within this class have been explored for their effectiveness against malaria and viral infections. Their mechanisms often involve interaction with nucleic acids, which can disrupt the life cycle of pathogens .
- Antifungal and Antipyretic Effects : Pyrido[1,2-a]benzimidazole derivatives have also been investigated for antifungal properties and their ability to reduce fever, showcasing their versatility in treating various conditions .
Material Science
Beyond medicinal applications, this compound has potential uses in material science:
- Electrode Materials : Research has indicated that quinone derivatives related to pyrido[1,2-a]benzimidazole can serve as effective materials for lithium-organic batteries and zinc-organic batteries due to their electrochemical properties .
Synthetic Methodologies
The synthesis of this compound has been the subject of extensive research aimed at developing efficient methods. Key synthetic strategies include:
- Transition Metal-Catalyzed Reactions : Various methods involving transition metals have been employed to facilitate the synthesis of this compound through nucleophilic substitutions and coupling reactions .
- One-Pot Reactions : Innovative approaches such as one-pot cyclocondensation reactions have been developed to streamline the synthesis process while maintaining high yields .
Comparative Structural Analysis
The structural characteristics of this compound allow it to interact with biological targets effectively. Here is a comparison table highlighting some similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzimidazole | Contains a benzimidazole ring | Broad-spectrum antimicrobial activity |
| Pyrimido[1,2-a]benzimidazole | Incorporates a pyrimidine moiety | Enhanced anticancer properties |
| Quinazoline | Fused quinazoline structure | Role in treating hypertension |
| Imidazo[1,2-a]pyridine | Contains an imidazole ring | Displays neuroprotective effects |
This compound is distinct due to its specific arrangement of nitrogen atoms within the fused ring system, influencing its reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Recent studies have documented various applications of this compound:
- A study focused on synthesizing pentacyclic derivatives revealed their robust antiproliferative activity across multiple human cancer cell lines . The research highlighted the importance of side chain modifications in enhancing biological activity.
- Another investigation explored the synthesis of pyrido[1,2-a]benzimidazole derivatives through innovative methodologies that resulted in high yields and diverse functional groups . These findings emphasize the compound's adaptability for further research in drug development.
Mechanism of Action
The mechanism of action of pyrido[1,2-a]benzimidazol-8-amine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-2-ones and 4-ones
- Structure: Bicyclic systems with pyridine fused to pyrimidinone (2-oxo or 4-oxo isomers).
- Synthesis: Acylation of lithium amide bases with alkynoate esters, followed by thermal cyclization. Regioselectivity favors 2-oxo isomers .
- Bioactivity : Broad biological properties, though antimicrobial effects are inferior to ampicillin and clotrimazole .
Imidazo[1,2-a]pyrazin-8-amines
- Structure : Adenine-mimetic bicyclic systems with fused imidazole and pyrazine rings.
- Synthesis: Groebke-Blackburn-Bienaymé multicomponent reactions using diaminopyrazines .
- Advantage : High compatibility with mild conditions, enabling rapid library generation (>20 compounds in one step) .
- Application: Potential as nucleotide-binding protein inhibitors due to structural resemblance to adenine .
Pyrido[1,2-a]indoles
- Structure : Pyridine fused to indole, with substituents at the 8- and 9-positions.
- Synthesis: Organocatalyzed aza-Henry/aza-Knoevenagel reactions on nitriles, yielding fluorescent dyes .
- Properties: 9-Amino-8-nitro derivatives act as dyes, while carboxylates exhibit fluorescence .
- Differentiation : Optical properties surpass many benzimidazole derivatives, making them superior for materials science .
1H-Pyrrolo[1,2-a]benzimidazol-8-amine
Imidazo[1,2-a]pyridines
- Structure : Imidazole fused to pyridine, with substituents at the 2-, 6-, and 8-positions.
- Synthesis : Suzuki-Miyaura cross-coupling or iodination protocols .
- Bioactivity : Privileged structures in drug discovery; 2,6-disubstituted derivatives show promise in oncology .
- Limitations : Variable purity and yield in halogenated derivatives (e.g., 6-iodo compounds require careful optimization) .
Comparative Analysis Table
Key Research Findings
- Synthetic Efficiency : Pyrido[1,2-a]benzimidazoles benefit from transition-metal-catalyzed methods, but imidazo[1,2-a]pyrazines outperform in library diversity .
- Bioactivity : Rifaximin’s clinical success contrasts with pyrido[1,2-a]pyrimidines’ weaker antimicrobial efficacy .
- Material Science : Pyrido[1,2-a]indoles excel in fluorescence, whereas pyrido[1,2-a]benzimidazoles offer balanced medicinal and optical applications .
Biological Activity
Pyrido[1,2-a]benzimidazol-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.
Synthesis of this compound
The compound can be synthesized through various methods, including multicomponent reactions involving heterocyclic enamines. Recent studies have highlighted efficient synthetic routes that yield high purity and good yields without extensive purification steps . Notably, the synthesis often involves the use of catalytic systems to facilitate the formation of the pyrido[1,2-a]benzimidazole core.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Various derivatives of pyrido[1,2-a]benzimidazole have shown significant antiproliferative effects against multiple cancer cell lines. For instance, compounds derived from this structure demonstrated IC50 values in the submicromolar range against pancreatic adenocarcinoma (Capan-1) and lung carcinoma (NCI-H460) cells .
- Antiviral Properties : Research has indicated that certain derivatives can inhibit viral replication. For example, a specific derivative was identified as a potent inhibitor of respiratory syncytial virus (RSV), showcasing its potential in antiviral therapy .
- Antimalarial and Antifungal Activities : Some studies have reported that pyrido[1,2-a]benzimidazole derivatives possess antimalarial properties, indicating their potential as therapeutic agents against malaria. Additionally, antifungal activities have also been documented, further broadening the scope of their application in infectious diseases .
The biological activity of this compound can be attributed to several mechanisms:
- DNA/RNA Interaction : The binding affinity of these compounds to nucleic acids has been extensively studied. Fluorescence spectroscopy and circular dichroism assays suggest that these compounds may intercalate within DNA structures or bind along the polynucleotide backbone, which could disrupt essential cellular processes such as replication and transcription .
- Enzyme Inhibition : Certain derivatives have been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in rapidly dividing cancer cells .
- Electron Transfer Mechanisms : The presence of electron-donating or withdrawing groups on the benzimidazole core influences its biological activity by altering redox properties, enhancing interactions with biological targets.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound derivatives:
- A study reported the synthesis and evaluation of a series of pentacyclic benzimidazole derivatives that exhibited robust antiproliferative activity across various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly affected biological outcomes .
- Another investigation focused on the antiviral properties of pyridobenzazoles, revealing that certain compounds effectively inhibited RSV replication in vitro. This highlights their potential utility in developing antiviral therapies .
Data Table: Biological Activity Overview
Q & A
Basic: What are the standard synthetic routes for Pyrido[1,2-a]benzimidazol-8-amine, and how do they differ in methodology?
This compound is typically synthesized via three primary routes:
- Copper-catalyzed intramolecular amination : This method uses N-arylpyridin-2-amines, where copper catalysis enables direct C–H bond activation to form the fused bicyclic structure. Acid additives (e.g., pivalic acid) are critical to enhance reactivity and regioselectivity .
- Multicomponent reactions (MCRs) : Reactions involving heterocyclic enamines, aldehydes, and amines under mild conditions allow rapid assembly of the core structure without tedious purification steps. This approach is advantageous for generating diverse derivatives .
- Metal-free cyclization : Cyclohexanones and 2-aminopyridines undergo dehydrogenation-aromatization using molecular oxygen as a green oxidant, avoiding transition metals .
Key methodological distinction : Copper catalysis prioritizes substituent flexibility on the benzene ring, while MCRs favor modularity and scalability.
Basic: How should researchers characterize this compound derivatives to confirm structural integrity?
Characterization requires a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : 1H and 13C NMR resolve regiochemical outcomes, particularly distinguishing between C2 vs. C4 substitution patterns in the pyridine ring .
- Mass spectrometry (HRMS) : Validates molecular weight and purity, especially for derivatives with halogens or heavy atoms .
- X-ray crystallography : Critical for confirming stereochemistry in complex bicyclic systems or resolving ambiguities in NOE experiments .
Best practice : Cross-validate spectral data with computational tools (e.g., DFT simulations) for challenging cases .
Advanced: How can regioselectivity challenges in pyrido[1,2-a]benzimidazole cyclization be systematically addressed?
Regioselectivity issues often arise during ring closure. Strategies include:
- Base-mediated control : Lithium amide bases (e.g., LDA) direct cyclization toward the 2-oxo isomer over 4-oxo by stabilizing specific transition states, achieving >90% regioselectivity .
- Substrate preactivation : Introducing electron-withdrawing groups (e.g., nitro) on the pyridine ring biases reactivity toward desired positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, favoring kinetically controlled pathways .
Experimental design : Use competition experiments with isotopic labeling to map mechanistic pathways and optimize conditions .
Advanced: What methodologies improve enantiomeric purity in this compound derivatives?
Enantioselective synthesis remains challenging but can be approached via:
- Chiral Ru–NHC catalysts : Asymmetric hydrogenation of prochiral intermediates (e.g., pyrido[1,2-a]pyrimidinones) achieves >90% ee under high-pressure H2 (80 bar) .
- Chiral auxiliaries : Temporarily attaching enantiopure groups (e.g., Evans oxazolidinones) to the amine moiety directs stereochemistry during cyclization .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze racemic mixtures, though substrate compatibility must be empirically tested .
Validation : Chiral HPLC or circular dichroism (CD) spectroscopy is essential for confirming enantiopurity .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrido[1,2-a]benzimidazole derivatives?
Discrepancies often stem from variations in experimental models or compound modifications:
- Biofilm vs. planktonic assays : Derivatives with antibiofilm activity (e.g., pyrido[1,2-a]pyrimidines) may show weak MIC values in standard broth dilution assays due to biofilm-specific targeting .
- Substituent effects : Electron-donating groups (e.g., –OCH3) enhance DNA intercalation but reduce solubility, skewing cytotoxicity results. Use logP calculations to correlate hydrophobicity with activity .
- Model organisms : Activity against Gram-positive vs. Gram-negative bacteria can vary due to differences in membrane permeability. Include efflux pump inhibitors (e.g., PAβN) to clarify mechanisms .
Recommendation : Replicate studies under standardized conditions (e.g., CLSI guidelines) and report full synthetic protocols to ensure reproducibility .
Basic: What in vitro models are appropriate for initial evaluation of this compound bioactivity?
Prioritize the following assays based on structural analogs:
- Antimicrobial : Microdilution assays (MIC/MBC) against ESKAPE pathogens, combined with biofilm inhibition assays (e.g., crystal violet staining) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with normal cell controls (e.g., HEK293) to assess selectivity .
- Enzyme inhibition : Screen against kinases or topoisomerases using fluorescence-based kits, noting IC50 values .
Optimization : Use pharmacokinetic predictors (e.g., SwissADME) to prioritize derivatives with favorable drug-likeness .
Advanced: What strategies enable late-stage functionalization of this compound for SAR studies?
Late-stage diversification is critical for structure-activity relationship (SAR) exploration:
- Buchwald–Hartwig amination : Introduce aryl/alkyl groups at the 8-amine position using Pd/XPhos catalysts .
- Click chemistry : Azide-alkyne cycloaddition adds triazole moieties to enhance solubility or target engagement .
- Electrophilic substitution : Halogenation (e.g., NCS/I2) at the benzene ring enables subsequent cross-coupling (Suzuki, Sonogashira) .
Key consideration : Monitor ring-opening side reactions under strong acidic/basic conditions using TLC or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
